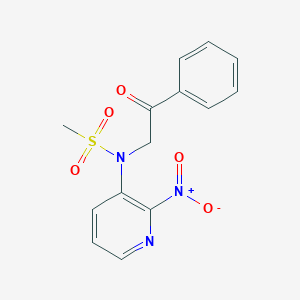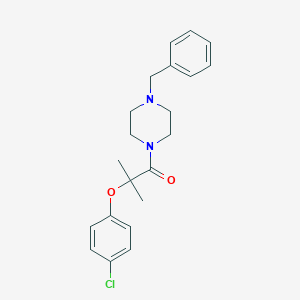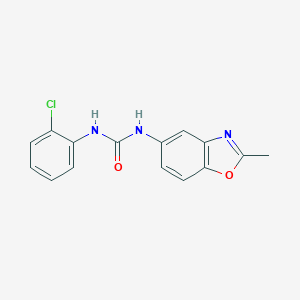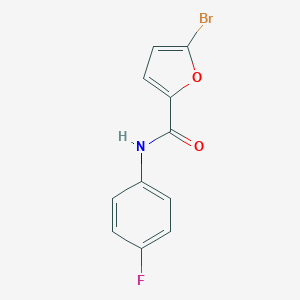![molecular formula C15H21ClN2O3S B240937 4-Chloro-N-[3-(4-methyl-piperidin-1-yl)-3-oxo-propyl]-benzenesulfonamide](/img/structure/B240937.png)
4-Chloro-N-[3-(4-methyl-piperidin-1-yl)-3-oxo-propyl]-benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Chloro-N-[3-(4-methyl-piperidin-1-yl)-3-oxo-propyl]-benzenesulfonamide, also known as CP-690,550, is a chemical compound that has been extensively studied for its potential use as a therapeutic agent for various diseases.
Wirkmechanismus
4-Chloro-N-[3-(4-methyl-piperidin-1-yl)-3-oxo-propyl]-benzenesulfonamide is a selective inhibitor of Janus kinase 3 (JAK3), an enzyme that plays a key role in the signaling pathway of cytokines, which are involved in the immune response. By inhibiting JAK3, 4-Chloro-N-[3-(4-methyl-piperidin-1-yl)-3-oxo-propyl]-benzenesulfonamide can reduce the activity of T cells and other immune cells, leading to suppression of the immune response.
Biochemical and Physiological Effects:
4-Chloro-N-[3-(4-methyl-piperidin-1-yl)-3-oxo-propyl]-benzenesulfonamide has been shown to have significant biochemical and physiological effects in animal and human studies. In animal studies, it has been shown to reduce inflammation and prevent graft rejection in organ transplantation. In human studies, it has been shown to reduce the symptoms of rheumatoid arthritis, psoriasis, and multiple sclerosis.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 4-Chloro-N-[3-(4-methyl-piperidin-1-yl)-3-oxo-propyl]-benzenesulfonamide is its high selectivity for JAK3, which reduces the risk of side effects. Another advantage is its potential use in treating a wide range of autoimmune diseases. However, one limitation is its potential for immunosuppression, which can increase the risk of infections.
Zukünftige Richtungen
There are several future directions for research on 4-Chloro-N-[3-(4-methyl-piperidin-1-yl)-3-oxo-propyl]-benzenesulfonamide. One direction is to investigate its potential use in other autoimmune diseases, such as lupus and inflammatory bowel disease. Another direction is to investigate its potential use in combination with other therapies, such as biologic agents. Additionally, there is a need for further research on the long-term safety and efficacy of 4-Chloro-N-[3-(4-methyl-piperidin-1-yl)-3-oxo-propyl]-benzenesulfonamide.
Synthesemethoden
The synthesis of 4-Chloro-N-[3-(4-methyl-piperidin-1-yl)-3-oxo-propyl]-benzenesulfonamide involves several steps, including the reaction of 4-chlorobenzenesulfonyl chloride with 3-(4-methylpiperidin-1-yl)propanoic acid in the presence of a base, followed by the reaction with acetic anhydride and sodium bicarbonate. The final product is obtained after purification by column chromatography.
Wissenschaftliche Forschungsanwendungen
4-Chloro-N-[3-(4-methyl-piperidin-1-yl)-3-oxo-propyl]-benzenesulfonamide has been extensively studied for its potential use as a therapeutic agent for various diseases, including autoimmune diseases, such as rheumatoid arthritis, psoriasis, and multiple sclerosis. It has also been studied for its potential use in organ transplantation and prevention of graft rejection.
Eigenschaften
Produktname |
4-Chloro-N-[3-(4-methyl-piperidin-1-yl)-3-oxo-propyl]-benzenesulfonamide |
|---|---|
Molekularformel |
C15H21ClN2O3S |
Molekulargewicht |
344.9 g/mol |
IUPAC-Name |
4-chloro-N-[3-(4-methylpiperidin-1-yl)-3-oxopropyl]benzenesulfonamide |
InChI |
InChI=1S/C15H21ClN2O3S/c1-12-7-10-18(11-8-12)15(19)6-9-17-22(20,21)14-4-2-13(16)3-5-14/h2-5,12,17H,6-11H2,1H3 |
InChI-Schlüssel |
FUGFUNNYGRAETH-UHFFFAOYSA-N |
SMILES |
CC1CCN(CC1)C(=O)CCNS(=O)(=O)C2=CC=C(C=C2)Cl |
Kanonische SMILES |
CC1CCN(CC1)C(=O)CCNS(=O)(=O)C2=CC=C(C=C2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![Ethyl 3-{5-[3-(ethoxycarbonyl)phenyl]-1,3,4-oxadiazol-2-yl}benzoate](/img/structure/B240858.png)




![2,2-diphenyl-N-[(1S)-1-phenylethyl]acetamide](/img/structure/B240870.png)

![2-[4-(2-Bromobenzoyl)-1-piperazinyl]ethanol](/img/structure/B240879.png)

![4-[5-(3-{5-[4-(Acetyloxy)phenyl]-1,3,4-oxadiazol-2-yl}phenyl)-1,3,4-oxadiazol-2-yl]phenyl acetate](/img/structure/B240883.png)

